Cas no 60770-72-1 (2-(3-methoxyphenoxy)propanamide)

2-(3-methoxyphenoxy)propanamide structure
60770-72-1 structure
Product name:2-(3-methoxyphenoxy)propanamide
CAS No:60770-72-1
MF:
MW:
CID:4655780

2-(3-methoxyphenoxy)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methoxyphenoxy)propanamide

2-(3-methoxyphenoxy)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
LC-0072-5G
2-(3-methoxyphenoxy)propanamide
60770-72-1 >95%
5g
£1188.00 2025-02-09
Key Organics Ltd
LC-0072-25G
2-(3-methoxyphenoxy)propanamide
60770-72-1 >95%
25g
£4752.00 2025-02-09
Key Organics Ltd
LC-0072-1G
2-(3-methoxyphenoxy)propanamide
60770-72-1 >95%
1g
£264.00 2025-02-09
Key Organics Ltd
LC-0072-10G
2-(3-methoxyphenoxy)propanamide
60770-72-1 >95%
10g
£2112.00 2025-02-09
Key Organics Ltd
LC-0072-0.5G
2-(3-methoxyphenoxy)propanamide
60770-72-1 >95%
0.5g
£165.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595581-500mg
2-(3-Methoxyphenoxy)propanamide
60770-72-1 98%
500mg
¥2683.00 2024-05-07
Apollo Scientific
OR311147-1g
2-(3-Methoxyphenoxy)propanamide
60770-72-1
1g
£305.00 2023-09-02
Apollo Scientific
OR311147-500mg
2-(3-Methoxyphenoxy)propanamide
60770-72-1
500mg
£224.00 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595581-1g
2-(3-Methoxyphenoxy)propanamide
60770-72-1 98%
1g
¥3165.00 2024-05-07

2-(3-methoxyphenoxy)propanamide Related Literature

Additional information on 2-(3-methoxyphenoxy)propanamide

Comprehensive Overview of 2-(3-Methoxyphenoxy)propanamide (CAS No. 60770-72-1): Properties, Applications, and Research Insights

2-(3-Methoxyphenoxy)propanamide, identified by its CAS number 60770-72-1, is a specialized organic compound that has garnered attention in pharmaceutical and biochemical research. This compound, characterized by its methoxyphenoxy and propanamide functional groups, exhibits unique physicochemical properties, making it a subject of interest for drug development and material science applications. Its molecular structure, C10H13NO3, combines aromatic and amide functionalities, which are pivotal in modulating biological activity and solubility.

In recent years, the demand for high-purity 2-(3-methoxyphenoxy)propanamide has surged due to its potential role in neurological research and metabolic studies. Researchers are particularly intrigued by its structural similarity to compounds used in neuroprotective agents and enzyme inhibitors. A growing body of literature suggests that derivatives of this compound may influence signal transduction pathways, aligning with current trends in precision medicine and targeted therapy.

The synthesis of CAS 60770-72-1 typically involves multi-step organic reactions, including etherification and amide coupling. Advanced techniques like HPLC purification ensure the compound meets stringent quality standards for research use. Analytical methods such as NMR spectroscopy and mass spectrometry are employed to verify its purity and structural integrity, addressing the pharmaceutical industry's emphasis on QC/QA compliance.

From an industrial perspective, 2-(3-methoxyphenoxy)propanamide suppliers highlight its stability under controlled conditions, with storage recommendations emphasizing protection from light sensitivity and moisture. These precautions are critical for maintaining its efficacy in long-term studies, a frequent concern among academic and commercial users searching for stable research chemicals.

Emerging discussions in green chemistry circles explore eco-friendly synthesis routes for this compound, reflecting broader societal interest in sustainable pharmaceutical production. Computational modeling studies of 60770-72-1 molecular interactions are also gaining traction, leveraging AI-driven drug discovery tools to predict its binding affinities—a hot topic in cheminformatics forums.

Regulatory databases classify this compound as non-hazardous under standard handling conditions, though proper laboratory safety protocols remain essential. Its low toxicity profile (as evidenced by preliminary studies) positions it favorably compared to more reactive analogs, a key consideration for researchers filtering compounds by biosafety parameters.

The commercial landscape for 2-(3-methoxyphenoxy)propanamide shows regional variations in availability, with custom synthesis services increasingly meeting demand for derivatization projects. Patent analyses reveal growing IP activity around its structural analogs, particularly in central nervous system (CNS) drug applications—a sector experiencing rapid growth due to rising neurodegenerative disease prevalence.

Analytical challenges associated with this compound include its chromatographic behavior in reverse-phase systems, a technical aspect frequently queried by analytical chemists. Method development papers often cite its UV absorption characteristicsmax ~275 nm) as advantageous for detection, addressing common HPLC method optimization questions.

In formulation science, the solubility of 60770-72-1 in various pharmaceutical excipients is actively researched, with particular focus on its compatibility with PEG-based delivery systems. These investigations respond to industry needs for bioavailability enhancement strategies, a persistent challenge in small molecule drug development.

Cross-disciplinary applications are emerging, with materials scientists investigating its potential as a monomer for specialty polymers. The compound's hydrogen bonding capacity and thermal stability make it attractive for designing functional materials, bridging the gap between pharmaceutical and material sciences—an intersection gaining visibility in high-impact journals.

Quality control documentation for 2-(3-methoxyphenoxy)propanamide reference standards typically includes detailed spectral data and residual solvent analysis, meeting the rigorous requirements of GLP laboratories. This attention to analytical detail responds to researcher demands for fully characterized compounds in reproducibility-critical studies.

Ongoing pharmacokinetic studies explore its metabolic fate in model organisms, with particular interest in phase II conjugation patterns. Such data are invaluable for ADME prediction algorithms, a cutting-edge area in computational pharmacology that attracts substantial research funding.

The compound's structure-activity relationships (SAR) are frequently discussed in medicinal chemistry symposia, where modifications to its methoxy group or amide linkage are evaluated for pharmacophore optimization. These discussions directly address drug designers' searches for scaffold modification strategies.

As regulatory agencies worldwide emphasize ICH guideline compliance, documentation packages for 60770-72-1 increasingly include genotoxic impurity assessments and elemental analysis reports. This trend mirrors the pharmaceutical industry's focus on risk-based quality systems, a frequent search topic among QA professionals.

In summary, 2-(3-methoxyphenoxy)propanamide represents a versatile building block with expanding applications across multiple scientific domains. Its evolving research profile continues to generate new publications, patent filings, and commercial opportunities, solidifying its position as a compound of enduring interest in life science innovation.

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